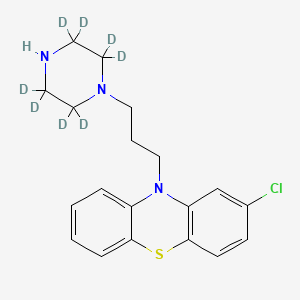
Ácido ent-14,15-dinor-13-oxolabda-8(17),11-dien-18-oico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: is a diterpenoid compound with the molecular formula C18H26O3 and a molecular weight of 290.4 g/mol . It is characterized by its unique structure, which includes a labdane skeleton with specific functional groups that contribute to its chemical properties and biological activities .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is used as a building block for synthesizing more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties . It serves as a lead compound for developing new drugs and therapeutic agents .
Medicine: : In medicine, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is investigated for its potential therapeutic effects . Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: : In industry, this compound is used in the production of various chemical products . Its derivatives find applications in materials science, agriculture, and other fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes steps such as cyclization, oxidation, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: : Industrial production of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments for scalability and cost-effectiveness . Techniques such as continuous flow synthesis and advanced purification methods are often employed to ensure consistent quality and supply .
Análisis De Reacciones Químicas
Types of Reactions: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as carboxylic acids and alkenes .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Mecanismo De Acción
The mechanism of action of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to receptors or enzymes, modulating their activity . The exact pathways involved can vary depending on the biological context and the specific effects being studied .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other diterpenoids with labdane skeletons, such as labdane-8α,15-diol and labdane-8α,15-dione . These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is unique due to its specific functional groups and the resulting chemical and biological properties . Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIBSZGTNAGNT-ZRDMDAGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)





![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)


